![molecular formula C19H16N4O2 B2761350 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1259236-15-1](/img/structure/B2761350.png)
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile” is a novel heterocycle that contains benzofuran, pyrazole, and pyrrolidine moieties . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of this compound involves the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor . This precursor undergoes facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives . The reaction is facilitated by the use of anhydrous ethanol containing piperidine as a catalyst under reflux for 4 hours .Molecular Structure Analysis
The structure of the synthesized heterocycle was confirmed by various spectroscopic methods along with X-ray crystal structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are facilitated by the use of piperidine as a catalyst . The reactions occur under reflux in anhydrous ethanol .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Synthesis of Novel Heterocycles : The compound has been used as a precursor in synthesizing a series of novel heterocycles. These heterocycles are created by facile reactions with various hydrazides and thioamides, highlighting the versatility of the compound in organic synthesis (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Formation of η5 and η6-Cyclic π-Perimeter Hydrocarbon Complexes : The compound's derivatives have been used to form complexes with platinum group metals, indicating potential applications in the field of organometallic chemistry (Sairem et al., 2012).
Synthesis of Pyrazolo[3,4-b]pyridines : This compound is involved in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with potential pharmacological applications. This synthesis highlights the compound's utility in creating biologically relevant heterocycles (Charris-Molina et al., 2017).
Multicomponent Syntheses of Heterocycles : Its derivatives are crucial in multicomponent syntheses of heterocycles, showcasing its role in creating diverse and complex molecular structures (Müller, 2010).
Synthesis of Coumarin Derivatives : It has been used in the synthesis of new coumarin derivatives, a class of compounds known for their broad pharmacological activities (Al-Haiza, Mostafa, & El-kady, 2003).
Catalysis and Organic Transformations
Catalysis in Synthesis of Pyrrolidine Derivatives : The compound plays a role in the synthesis of pyrrolidine derivatives, demonstrating its utility in asymmetric organocatalysis (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Cross-Coupling Reactions : Its derivatives are used in Pd-catalyzed cross-coupling reactions, indicating its significance in the development of new synthetic methodologies (Qiao, Wei, & Jiang, 2014).
Photochemical and Electrochemical Studies
Photophysical and Electrochemiluminescence Properties : Derivatives of this compound have been studied for their photophysical and electrochemiluminescence properties, suggesting potential applications in materials science and sensor development (Wei et al., 2011).
Sonogashira/Hydroalkoxylation Couplings : Its derivatives have been used in domino approaches to synthesize benzofurans, showcasing its applicability in photochemical transformations (Zanardi, Mata, & Peris, 2009).
Mécanisme D'action
Target of Action
Similar compounds with a benzofuran and pyrazole moiety have been reported to exhibit good activity against a-549 cells . These cells are a type of human lung carcinoma cell line, suggesting that the compound may target cancer cells.
Mode of Action
Compounds with similar structures have been found to interact with their targets through binding interactions . The presence of the benzofuran and pyrazole moieties might play a crucial role in these interactions.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, including antimicrobial, analgesic, antitumor, antihyperglycemic, antiparasitic, and kinase inhibiting activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated high antimicrobial activity and good cytotoxic activity against a-549 cells . This suggests that the compound could potentially have anticancer and antimicrobial effects.
Propriétés
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-14(19(24)23-7-3-4-8-23)9-15-12-21-22-18(15)17-10-13-5-1-2-6-16(13)25-17/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPWLIEEJVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2761275.png)

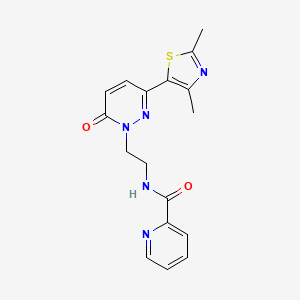
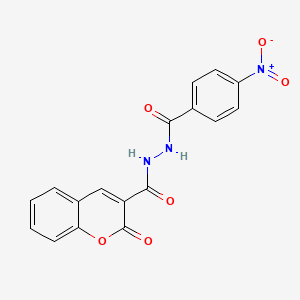
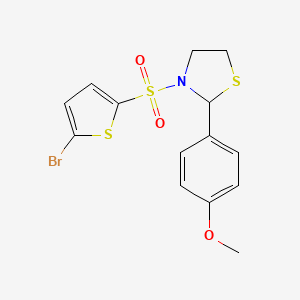
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)
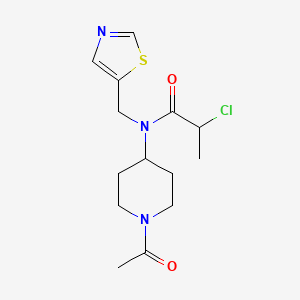
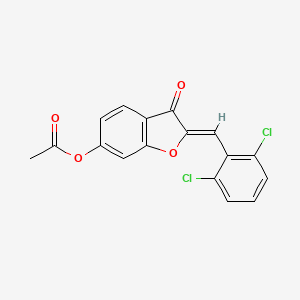
![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)